2-Oxazolamine, 4-(4-chlorophenyl)-

Description

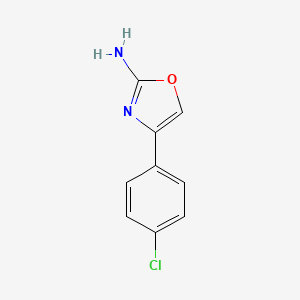

Chemical Name: 2-Oxazolamine, 4-(4-chlorophenyl)-

CAS Number: 68101-25-7

Molecular Formula: C₉H₇ClN₂O

Molecular Weight: 194.62 g/mol

Structural Features: This compound consists of an oxazole ring substituted with a 4-chlorophenyl group at the 4-position and an amine group at the 2-position. It is commonly utilized as a building block in pharmaceutical and agrochemical synthesis due to its versatile reactivity .

Properties

IUPAC Name |

4-(4-chlorophenyl)-1,3-oxazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O/c10-7-3-1-6(2-4-7)8-5-13-9(11)12-8/h1-5H,(H2,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGNKJSDAGBLPJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=COC(=N2)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40497657 | |

| Record name | 4-(4-Chlorophenyl)-1,3-oxazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40497657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68101-25-7 | |

| Record name | 4-(4-Chlorophenyl)-1,3-oxazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40497657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-chlorophenyl)-1,3-oxazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxazolamine, 4-(4-chlorophenyl)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chlorobenzoyl chloride with glycine to form an intermediate, which then undergoes cyclization to yield the desired oxazole derivative. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and an organic solvent like dichloromethane or toluene .

Industrial Production Methods

Industrial production of 2-Oxazolamine, 4-(4-chlorophenyl)- may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Oxazolamine, 4-(4-chlorophenyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazole N-oxides.

Reduction: Reduction reactions can convert the oxazole ring to oxazoline derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the 4-chlorophenyl group or the oxazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are employed.

Major Products Formed

Oxidation: Formation of oxazole N-oxides.

Reduction: Formation of oxazoline derivatives.

Substitution: Formation of various substituted oxazole derivatives depending on the reagents used.

Scientific Research Applications

2-Oxazolamine, 4-(4-chlorophenyl)- has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Oxazolamine, 4-(4-chlorophenyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact pathways and targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The following table summarizes key structural and physicochemical differences between the target compound and related oxazole/benzoxazole derivatives:

Key Observations :

- Benzoxazole vs. Oxazole Core : Compounds with a benzoxazole core (e.g., 54995-51-6) exhibit higher molecular weights and extended aromatic systems, which may enhance fluorescence properties, as seen in related supramolecular structures .

- Chlorophenyl Position : The position of the chlorophenyl group (para vs. ortho) influences electronic properties and steric interactions, as seen in 1211594-43-2 vs. 68101-25-7 .

Biological Activity

2-Oxazolamine, 4-(4-chlorophenyl)- is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

The compound features a 4-chlorophenyl group, which enhances its chemical reactivity and biological activity. Its mechanism of action primarily involves interactions with various molecular targets, such as enzymes and receptors. These interactions can modulate biochemical pathways, potentially influencing cellular processes critical for therapeutic applications.

Biological Activities

Research has identified several key biological activities associated with 2-Oxazolamine, 4-(4-chlorophenyl)-:

- Anticancer Activity : Studies indicate that this compound exhibits anticancer properties, particularly against prostate cancer cells. It has been shown to inhibit the activity of Sentrin/SUMO-specific protease 1 (SENP1), a target implicated in cancer progression .

- Anti-inflammatory Effects : The compound has demonstrated anti-inflammatory properties through inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response .

- Analgesic Properties : In pharmacological tests, it has shown effectiveness in pain relief, comparable to established analgesics like celecoxib .

Table 1: Summary of Biological Activities

Case Study: Anticancer Potential

A study conducted by Kumar et al. (2009) explored the anticancer potential of various oxazoles, including 2-Oxazolamine derivatives. The findings indicated a significant reduction in tumor cell viability when exposed to the compound, suggesting its potential as a chemotherapeutic agent .

Safety and Toxicology

The acute toxicity of 2-Oxazolamine has been assessed using OECD guidelines. Results indicate low toxicity levels with no lethal effects observed in animal models during acute toxicity studies. Histopathological examinations revealed no significant adverse effects on vital organs .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Oxazolamine, 4-(4-chlorophenyl)-, and what methodological considerations are critical for optimizing yield?

- Answer : The compound can be synthesized via cyclization reactions involving phenacyl bromide derivatives and chlorophenyl precursors. Key steps include:

- Chlorination : Use of chlorine gas or SOCl₂ for introducing the chlorophenyl group (e.g., as seen in phenacyl benzoate derivatives) .

- Cyclization : Acid-catalyzed or base-mediated ring closure to form the oxazole core. Evidence from structurally similar compounds suggests using catalysts like p-toluenesulfonic acid for improved efficiency .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) is recommended to isolate the product. Yield optimization requires strict control of reaction temperature (e.g., 60–80°C) and stoichiometric ratios .

Q. How can researchers confirm the structural identity of 2-Oxazolamine, 4-(4-chlorophenyl)-, and what analytical techniques are most reliable?

- Answer : A combination of spectroscopic and crystallographic methods is essential:

- NMR : ¹H and ¹³C NMR to verify substituent positions (e.g., chlorophenyl protons at δ 7.2–7.4 ppm, oxazole protons at δ 6.8–7.0 ppm) .

- X-ray Crystallography : For unambiguous confirmation of the oxazole ring and chlorophenyl orientation, as demonstrated in analogous compounds like 2-(4-chlorophenyl)-2-oxoethyl benzoate .

- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight (expected [M+H]⁺ ~ 210–220 m/z range) .

Q. What safety protocols are recommended for handling 2-Oxazolamine, 4-(4-chlorophenyl)- in laboratory settings?

- Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis steps involving volatile reagents (e.g., chlorination) .

- First Aid : In case of skin contact, wash immediately with water for 15 minutes; seek medical attention if irritation persists. For inhalation, move to fresh air and monitor for respiratory distress .

- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for 2-Oxazolamine derivatives?

- Answer : Discrepancies often arise from variations in assay conditions or impurities. Methodological solutions include:

- Reproducibility Checks : Replicate experiments across multiple cell lines (e.g., HeLa, HEK293) under standardized conditions (e.g., 5% CO₂, 37°C) .

- Purity Validation : Use HPLC (C18 column, acetonitrile/water mobile phase) to ensure ≥95% purity before biological testing .

- Mechanistic Studies : Employ siRNA knockdown or CRISPR-Cas9 models to isolate target pathways, as seen in studies of similar oxazolo-pyridine derivatives .

Q. What strategies are effective for studying the structure-activity relationship (SAR) of 2-Oxazolamine, 4-(4-chlorophenyl)- derivatives?

- Answer :

- Derivatization : Synthesize analogs with substitutions at the oxazole ring (e.g., methyl, trifluoromethyl) or chlorophenyl group (e.g., nitro, amino). Compare bioactivity profiles .

- Computational Modeling : Use DFT calculations (e.g., Gaussian 09) to predict electronic properties (HOMO/LUMO energies) and correlate with experimental IC₅₀ values .

- Crystallographic Analysis : Resolve 3D structures of ligand-target complexes (e.g., via X-ray diffraction) to identify key binding interactions .

Q. What challenges arise in analyzing tautomeric forms of 2-Oxazolamine derivatives, and how can they be addressed?

- Answer : The oxazole ring may exhibit keto-enol tautomerism, complicating spectral interpretation. Solutions include:

- Dynamic NMR : Perform variable-temperature ¹H NMR (e.g., −50°C to 50°C) to observe tautomeric equilibria .

- Isotopic Labeling : Introduce deuterium at reactive sites (e.g., oxazole NH) to stabilize specific tautomers for analysis .

- Theoretical Simulations : Compare experimental IR spectra with DFT-predicted vibrational modes for each tautomer .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.